Benzoato de estrono

Descripción general

Descripción

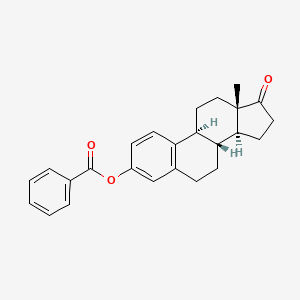

Estrone benzoate, also known as estrone 3-benzoate, is a synthetic estrogen and estrogen ester . Specifically, it is the C3 benzoate ester of estrone . It was first reported in 1932 but was never marketed . It led to the development in 1933 of the more active estradiol benzoate, the first estradiol ester to be introduced for medical use .

Molecular Structure Analysis

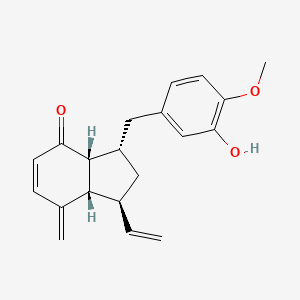

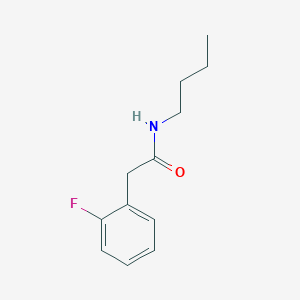

Estrone benzoate has a molecular formula of C25H26O3 and a molecular weight of 374.4721 . The IUPAC name for this compound is [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate .

Physical and Chemical Properties Analysis

Estrone benzoate has a molecular formula of C25H26O3 and a molecular weight of 374.4721 . The IUPAC name for this compound is [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate .

Aplicaciones Científicas De Investigación

Terapia de reemplazo hormonal (TRH)

El benzoato de estrono se utiliza en TRH para los síntomas de la menopausia. Ayuda a aliviar los sofocos, prevenir la pérdida ósea y reducir el riesgo de osteoporosis. Su eficacia en la TRH se debe a su capacidad para imitar la hormona natural estrógeno, que disminuye durante la menopausia .

Efectos neuroprotectores

La investigación ha indicado que el this compound puede tener efectos neuroprotectores. Podría proteger potencialmente al cerebro contra la demencia y las complicaciones de las lesiones traumáticas al modular los receptores de estrógeno en el cerebro .

Actividad antiproliferativa

Los derivados del this compound se han estudiado por su actividad antiproliferativa contra varias líneas celulares cancerosas. Estos estudios son cruciales para desarrollar nuevos tratamientos contra el cáncer, especialmente para los cánceres dependientes de hormonas como el cáncer de mama .

Efectos proapoptóticos

Algunos derivados del this compound han mostrado efectos proapoptóticos en las células cancerosas. Esto significa que pueden inducir la muerte celular programada, que es un efecto deseable en la terapia contra el cáncer, ya que puede limitar el crecimiento y la propagación de las células cancerosas .

Modulación del ciclo celular

El this compound se ha asociado con la capacidad de causar bloqueo del ciclo celular en la fase G2/M. Esto puede evitar que las células cancerosas se dividan y proliferen, lo que es otra vía prometedora para el tratamiento del cáncer .

Modulación del receptor de estrógeno

El compuesto puede actuar como un modulador selectivo del receptor de estrógeno (SERM) o un downregulador (SERD). Esta unión selectiva puede ser beneficiosa para tratar afecciones como la osteoporosis sin los efectos secundarios asociados con las terapias de estrógeno no selectivas .

Alternativa a los fitoestrógenos

Como estrógeno sintético, el this compound puede servir como una alternativa a los fitoestrógenos. Esto es particularmente útil para las personas que no pueden consumir fitoestrógenos debido a restricciones dietéticas o alergias .

Desarrollo de candidatos a fármacos esteroideos

El this compound se utiliza en la síntesis de candidatos a fármacos esteroideos. Estos candidatos pueden tener un alto efecto anticancerígeno y se están desarrollando para que actúen selectivamente, reduciendo los efectos secundarios que suelen asociarse con la quimioterapia .

Mecanismo De Acción

Safety and Hazards

Estrone benzoate may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3/t20-,21-,22+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUKRSLIEVXDMS-APDHKMKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946752 | |

| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-53-5 | |

| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRONE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O636LYL5W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between estrone benzoate and mammary carcinoma development in animal models?

A1: Research has shown that estrone benzoate can induce mammary carcinoma in certain animal models. For instance, in a study involving rats, prolonged administration of estrone benzoate led to the development of mammary adenocarcinomas in both female and male subjects. [] This suggests a potential link between estrone benzoate exposure and mammary tumorigenesis, at least in specific animal models.

Q2: How does the presence of corpus luteum in the ovaries influence the effects of estrone benzoate treatment?

A2: Studies suggest that the presence of corpus luteum in the ovaries may play a role in the development of tumors in response to estrone benzoate. In one study, mice from a strain resistant to spontaneous cancers developed rare tumors when treated with estrone benzoate and a pituitary extract. [] Notably, the mouse that developed a thymic tumor also exhibited large corpus luteum in the ovaries. This observation suggests a potential interplay between corpus luteum, estrone benzoate exposure, and tumor development, warranting further investigation.

Q3: How does the metabolism of estrone benzoate differ in the presence or absence of the ovaries?

A4: The presence or absence of ovaries significantly impacts estrone benzoate metabolism. In a study utilizing guinea pigs, researchers discovered that estrone, a natural estrogen, could be produced from administered estradiol even in ovariectomized animals. [] This suggests that while the ovaries may play a role in estrogen metabolism, other tissues or metabolic pathways can contribute to the conversion of estradiol to estrone, even in their absence.

Q4: What role does the uterus play in the metabolism of estrone, and how does this relate to progesterone?

A5: Research highlights the uterus as a key site for estrone metabolism, particularly its conversion to estriol, another type of estrogen. Studies involving rabbits revealed that the uterus, under the influence of progesterone, facilitates the conversion of estrone to estriol. [, ] This conversion was not observed in rabbits who had undergone hysterectomies, indicating the uterus's essential role in this metabolic process. Additionally, the presence of corpora lutea, which produce progesterone, was associated with higher estriol excretion. [, ] These findings underscore the intricate interplay between the uterus, progesterone, and estrone metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol](/img/structure/B1254245.png)

![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)